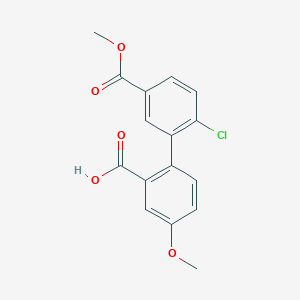
3-(2-Chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95% (3-CMC-FB-95) is a compound that has been studied for its potential uses in various scientific research applications. It is an aromatic carboxylic acid that has a unique chemical structure and properties, making it useful for a wide range of applications. It is also known as 3-methyl-2-chlorophenyl-5-fluoro-benzoic acid, or 3-CMC-FB-95. It is a white crystalline solid that is insoluble in water and has a melting point of 138-140 °C.
Aplicaciones Científicas De Investigación
3-CMC-FB-95 has been studied for its potential uses in various scientific research applications. It has been used as a reagent for the synthesis of various compounds such as 2-chloro-4-methyl-3-phenyl-5-fluoro-benzoic acid, 2-chloro-4-methyl-3-phenyl-5-fluoro-benzaldehyde, and 2-chloro-4-methyl-3-phenyl-5-fluoro-benzamide. It has also been used as a catalyst for the synthesis of 2-chloro-4-methyl-3-phenyl-5-fluoro-benzyl alcohol. In addition, it has been used as a starting material for the synthesis of various other compounds.
Mecanismo De Acción
The mechanism of action of 3-CMC-FB-95 is not fully understood. However, it is believed to act as a catalyst in the synthesis of various compounds. It is thought to facilitate the formation of a new bond between the two reactants, resulting in the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CMC-FB-95 have not been extensively studied. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. In addition, it has been shown to have an inhibitory effect on the enzyme xanthine oxidase, which is involved in the metabolism of purines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-CMC-FB-95 in lab experiments is its unique chemical structure and properties, which make it useful for a wide range of applications. It is also relatively inexpensive and easy to obtain. However, it is important to note that 3-CMC-FB-95 is insoluble in water, which can limit its use in certain experiments. In addition, it has not been extensively studied, and its mechanism of action is not fully understood.
Direcciones Futuras
There are many potential future directions for research on 3-CMC-FB-95. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. In addition, more research could be done to explore its potential uses in various scientific research applications. Finally, research could be conducted to determine the optimal conditions for the synthesis of 3-CMC-FB-95 and other compounds using it as a starting material.
Métodos De Síntesis
3-CMC-FB-95 can be synthesized by a variety of methods. One such method involves the reaction of 2-chloro-5-methoxycarbonylphenylmagnesium bromide with 5-fluoro-benzoic acid in anhydrous tetrahydrofuran (THF) at room temperature. The reaction is catalyzed by a strong base such as potassium tert-butoxide (Kt-BuO). The reaction yields the desired product in good yields.
Propiedades
IUPAC Name |
3-(2-chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)8-2-3-13(16)12(7-8)9-4-10(14(18)19)6-11(17)5-9/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLXAXWALHVVOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691978 |
Source


|
| Record name | 2'-Chloro-5-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid | |
CAS RN |
1261939-90-5 |
Source


|
| Record name | 2'-Chloro-5-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%](/img/structure/B6410642.png)
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95%](/img/structure/B6410646.png)










